molecular formula C7H3ClF3NO4S B1586469 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride CAS No. 39234-83-8

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1586469
CAS No.: 39234-83-8
M. Wt: 289.62 g/mol
InChI Key: LJQUNSRHHHYXEW-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C₇H₃ClF₃NO₄S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of a nitro group and a trifluoromethyl group on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of 4-nitro-3-(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid (HSO₃Cl) as the sulfonating agent. The process involves the following steps:

    Nitration: 4-Nitro-3-(trifluoromethyl)benzene is prepared by nitrating 3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Chlorosulfonation: The nitrated product is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or using chemical reducing agents like tin(II) chloride (SnCl₂).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions are used to reduce the nitro group.

Major Products Formed:

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

    Reduction Reactions: The major product is 4-amino-3-(trifluoromethyl)benzenesulfonyl chloride.

Scientific Research Applications

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.

Molecular Targets and Pathways:

    Electrophilic Substitution: The sulfonyl chloride group targets nucleophilic sites on molecules, leading to the formation of covalent bonds.

    Reduction Pathway: The nitro group is reduced to an amino group, which can engage in further chemical transformations.

Comparison with Similar Compounds

4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride can be compared with other similar compounds:

    4-Nitrobenzenesulfonyl chloride: Lacks the trifluoromethyl group, making it less electron-withdrawing and less reactive.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Lacks the nitro group, resulting in different reactivity and applications.

    2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.

Uniqueness: The presence of both the nitro and trifluoromethyl groups in this compound makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-nitro-3-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO4S/c8-17(15,16)4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQUNSRHHHYXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381020
Record name 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39234-83-8
Record name 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture containing 57.5 g (0.28 mole) of 4-nitro-2-(trifluoromethyl)aniline in 200 ml of concentrated hydrochloric acid was heated to 90° for 15 minutes and left stirring at ambient temperature for 18 hours. The resulting mixture was chilled to 4° and diazotized with 21.4 g (0.31 mole) of sodium nitrite in 50 ml of water. After one hour, the diazonium salt solution was added dropwise over 20 minutes and with stirring to a cold (5°-10°) solution containing 13 g of cupric chloride and 64 g of sulfur dioxide in 250 ml of glacial acetic acid. After two hours, the mixture was filtered. The filter cake was washed well with water and dried to give 68 g (84%) of product as a light tan solid; m.p. 77°-79° C.
Quantity
57.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cupric chloride
Quantity
13 g
Type
reactant
Reaction Step Four
Quantity
64 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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